molecular formula C19H28F2O B1592828 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene CAS No. 208709-55-1

1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

Cat. No. B1592828
M. Wt: 310.4 g/mol
InChI Key: KYNDSYARZOJNCG-UHFFFAOYSA-N
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Description

1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a chemical compound with the molecular formula C19H28F2O . It is a colorless to almost colorless clear liquid .


Molecular Structure Analysis

The molecular structure of 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is characterized by the presence of a butoxy group, two fluorine atoms, and a trans-4-propylcyclohexyl group attached to a benzene ring .


Physical And Chemical Properties Analysis

1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene is a liquid at 20°C . It has a molecular weight of 310.43 . Its physical properties include a flash point of 178°C, a specific gravity of 1.04 (20/20), and a refractive index of 1.49 . It also has a density of 1.0±0.1 g/cm³, a boiling point of 357.5±42.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.8 mmHg at 25°C .

Scientific Research Applications

1. Heterocyclic Compounds and Benzene Derivatives

  • Benzene derivatives, including triazines and benzoxazoles, have been noted for their wide range of biological activities. Triazine derivatives, for instance, have shown potent pharmacological activities and are considered promising for future drug development (Verma, Sinha, & Bansal, 2019).
  • Benzoxazole derivatives have significant importance in medicinal chemistry due to their pharmacological properties. Their roles in material science, particularly in modern chemistry, are enhanced by microwave-assisted synthesis techniques, offering a pathway for rapid research and diverse applications (Özil & Menteşe, 2020).

2. Supramolecular Chemistry and Nanotechnology

  • Benzene-1,3,5-tricarboxamides (BTAs) are highlighted for their increasing importance across scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. The self-assembly behavior and structural simplicity of BTAs allow their utilization as versatile building blocks, promising a bright future in these fields (Cantekin, de Greef, & Palmans, 2012).

3. Catalysis and Polymerization

  • Research on half-metallocene benzylidene complexes of tantalum, which include derivatives of benzene, reveals that these complexes can control stereochemistry and show intriguing reactivity. Their applications in catalyzing ring opening metathesis polymerization of norbornene highlight their significance in material science and polymer chemistry (Mashima, 2005).

4. Environmental Chemistry and Toxicology

  • Studies on benzene derivatives like p-Cymene and benzothiazole indicate their varied biological activities and environmental implications. For instance, p-Cymene shows antimicrobial effects, and benzothiazole derivatives are recognized for their antimicrobial, analgesic, and antitubercular properties among others. These studies underline the environmental and health-related aspects of benzene derivatives (Marchese et al., 2017), (Sumit, Kumar, & Mishra, 2020).

Safety And Hazards

The safety information for 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene includes the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

1-butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28F2O/c1-3-5-13-22-17-12-11-16(18(20)19(17)21)15-9-7-14(6-4-2)8-10-15/h11-12,14-15H,3-10,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYNDSYARZOJNCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C(=C(C=C1)C2CCC(CC2)CCC)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20943127
Record name 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene

CAS RN

1160857-94-2, 208709-55-1
Record name 1-Butoxy-2,3-difluoro-4-(4-propylcyclohexyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160857-94-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Butoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20943127
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Butyloxy-2,3-difluor-4-(4-trans-propylcyclohexyl)-benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.356
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
R Yang, X Wang, Y Niu, X Chen, B Shao - Environment International, 2023 - Elsevier
Fluorinated liquid-crystal monomers (FLCMs), one class of emerging persistent, bioaccumulative and toxic (PBT) compounds, are widely used in liquid-crystal displays (LCDs). As a …
Number of citations: 3 www.sciencedirect.com
R Yang, X Wang, Q Gao, C Sang, Y Zhao… - Environmental …, 2023 - ACS Publications
Fluorinated liquid-crystal monomers (FLCMs) widely used in liquid crystal displays are considered to be a new generation of persistent, bioaccumulative, and toxic contaminants. They …
Number of citations: 6 pubs.acs.org
LL Yao, JL Wang, RF Xu, M Zhu, Y Ma, B Tang… - Science of The Total …, 2023 - Elsevier
Liquid crystal monomers (LCMs) are potentially persistent, bioaccumulating, and toxic substances. However, limited data are available on the occurrence of LCMs in indoor and outdoor …
Number of citations: 3 www.sciencedirect.com

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